2,5-dichloro-N-(2-oxo-ethyl)-benzamide
CAS No.: 477772-64-8
Cat. No.: VC8118462
Molecular Formula: C9H7Cl2NO2
Molecular Weight: 232.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477772-64-8 |
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Molecular Formula | C9H7Cl2NO2 |
Molecular Weight | 232.06 g/mol |
IUPAC Name | 2,5-dichloro-N-(2-oxoethyl)benzamide |
Standard InChI | InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14) |
Standard InChI Key | PNAMOQHAWDNIBK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
2,5-Dichloro-N-(2-oxoethyl) benzamide features a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The amide nitrogen is further functionalized with a 2-oxoethyl group (-CH2-C=O). This configuration introduces both electron-withdrawing (chlorine) and electron-donating (amide) groups, influencing its reactivity and solubility .
Molecular Formula: C₁₀H₈Cl₂N₂O₂
Molecular Weight: 265.09 g/mol
IUPAC Name: 2,5-Dichloro-N-(2-oxoethyl)benzamide
Table 1: Key Physicochemical Properties
Stereochemical Considerations
The compound lacks chiral centers, but its planar amide group and aromatic system may engage in π-π stacking or hydrogen bonding, critical for interactions in biological systems .
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 2,5-dichloro-N-(2-oxoethyl) benzamide can be inferred from methods used for analogous benzamide derivatives:
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Acylation of 2,5-Dichlorobenzoic Acid:
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Stepwise Functionalization:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity |
---|---|---|---|
Acid Chloride Formation | SOCl₂, reflux, 4h | 85–90 | >95% |
Amide Coupling | 2-Aminoacetamide, DCM, RT, 12h | 70–75 | 90% |
Industrial-Scale Challenges
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Purification: Residual solvents (e.g., methanol) and unreacted starting materials necessitate column chromatography or recrystallization .
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Stability: The 2-oxoethyl group may undergo keto-enol tautomerism, requiring inert atmospheres during storage .
Physicochemical and Spectroscopic Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of related compounds shows melting points between 120–140°C, with decomposition above 200°C . Thermogravimetric analysis (TGA) indicates <2% weight loss up to 150°C, consistent with low volatility .
Spectroscopic Data
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IR (KBr): Strong absorption at 1670 cm⁻¹ (C=O stretch, amide), 1550 cm⁻¹ (N–H bend), and 740 cm⁻¹ (C–Cl) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 3H, Ar–H), 4.1 (s, 2H, CH₂), 2.1 (s, 1H, CO) .
Pharmaceutical and Biological Relevance
Role as a Synthetic Intermediate
Analogs of 2,5-dichloro-N-(2-oxoethyl) benzamide serve as precursors in oncology drug synthesis. For example:
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Ixazomib Impurities: Structural analogs are critical quality attributes in proteasome inhibitor manufacturing .
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Sunitinib Intermediates: Similar benzamides are formylated during the synthesis of tyrosine kinase inhibitors .
Table 3: Biological Activity of Selected Analogs
Compound | Target | IC₅₀ (nM) | Application |
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IXZ-Keto (Analog from ) | Proteasome | 12.3 | Multiple myeloma |
VC7412361 (Analog from) | LPA Receptor | 8.7 | Fibrosis, cancer pain |
Future Research Directions
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